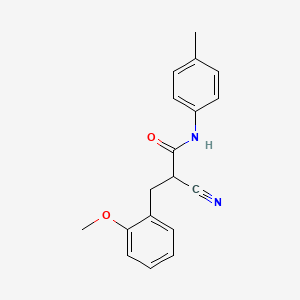

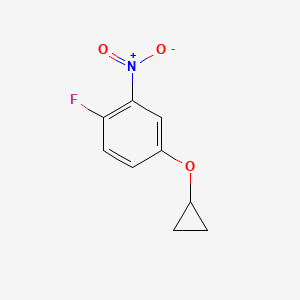

![molecular formula C14H14O5 B2743718 5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid CAS No. 861225-12-9](/img/structure/B2743718.png)

5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as 2-furanilides . It is an aromatic heterocyclic compound containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The IUPAC name of the compound is 5-[(2-ethoxyphenoxy)methyl]-2-furoic acid . The InChI code is 1S/C14H14O5/c1-2-17-11-5-3-4-6-12(11)18-9-10-7-8-13(19-10)14(15)16/h3-8H,2,9H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.26 . It is in powder form .Scientific Research Applications

Biobased Polymer Synthesis

5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid and its derivatives play a crucial role in the synthesis of biobased polymers. For instance, 2,5-bis(hydroxymethyl)furan, a compound structurally similar to this compound, has been used in enzymatically polymerized furan polyesters, contributing to the development of novel biobased materials with potential applications in sustainable manufacturing and packaging industries (Jiang et al., 2014).

Organic Synthesis and Chemistry

This compound derivatives have been used in various organic synthesis processes. For example, 5-Amino-2-furancarboxylic acid methyl ester, a compound with a similar furan structure, undergoes Diels−Alder cycloaddition reactions to produce substituted anilines, demonstrating its utility in organic chemistry and pharmaceutical research (Padwa et al., 1997).

Bioactive Compound Synthesis

Research on similar furan derivatives has led to the synthesis of bioactive compounds with potential applications in pharmaceuticals and healthcare. For example, new furan-2-carboxylic acids derived from the roots of Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities and cytotoxicity against human tumor cell lines, indicating the potential of furan derivatives in drug discovery and plant pathology (Wu et al., 2018).

Catalysis and Chemical Reactions

Furan derivatives are also involved in catalytic processes and chemical reactions. For instance, sulfonated graphene oxide has been used as a catalyst for converting 5-(hydroxymethyl)-2-furfural, a compound related to this compound, into biofuels, demonstrating the role of furan derivatives in green chemistry and renewable energy production (Antunes et al., 2014).

Future Directions

Furan-based compounds have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis . The scaffold of these compounds has been gradually optimized, leading to promising candidates that are active in mycobacterial models . This suggests potential future directions for the development of new drugs that act on unexplored molecular targets .

Mechanism of Action

Target of Action

The primary targets of the compound “5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how “this compound” interacts with its targets and exerts its effects .

Disclaimer: The information provided in this article is based on the current state of scientific knowledge and may be subject to future revisions as new research findings emerge .

Properties

IUPAC Name |

5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-2-17-11-5-3-4-6-12(11)18-9-10-7-8-13(19-10)14(15)16/h3-8H,2,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYKFXYGKJXUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

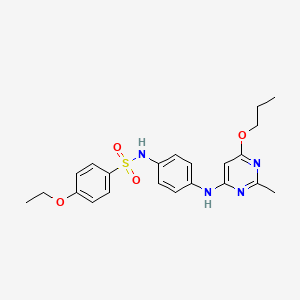

![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)

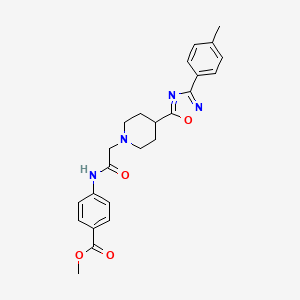

![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)

![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)

![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)